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Abstract
This application note provides a comprehensive protocol for the quantitative analysis of

tyramine in cheese and wine samples using High-Performance Liquid Chromatography

(HPLC) with UV detection. Tyramine, a biogenic amine, is naturally present in fermented foods

and beverages, and its concentration is a critical parameter for food safety and quality

assessment. Elevated levels of tyramine can trigger adverse physiological reactions in

susceptible individuals. The described methodology includes detailed procedures for sample

preparation, chromatographic separation, and quantification. Representative data on tyramine
levels in various cheese and wine types are presented in tabular format for easy reference.

Introduction
Tyramine is a naturally occurring monoamine compound derived from the decarboxylation of

the amino acid tyrosine.[1][2] It is commonly found in aged, fermented, and spoiled foods.[1][2]

While generally metabolized in the body by monoamine oxidase (MAO), high concentrations of

ingested tyramine can lead to adverse health effects, including headaches, migraines, and

hypertensive crises, particularly in individuals taking monoamine oxidase inhibitors (MAOIs).[1]

Cheese and wine are two major dietary sources of tyramine due to the fermentation processes

involved in their production.[3][4][5] Therefore, accurate quantification of tyramine in these

products is essential for quality control and to ensure consumer safety.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical

technique for the determination of biogenic amines in food matrices. This application note
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details a reliable HPLC method coupled with UV detection for the quantification of tyramine in

both cheese and wine samples.

Experimental Protocols
Sample Preparation
1.1. Cheese Samples

The extraction of tyramine from the complex matrix of cheese is a critical step for accurate

quantification.

Homogenization: Weigh 5 grams of a representative cheese sample and homogenize it with

20 mL of 0.2 M perchloric acid (HClO₄).[6]

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any particulate

matter.

Derivatization (Pre-column):

To 1 mL of the filtered extract, add 200 µL of 2N NaOH, 300 µL of saturated sodium

bicarbonate (NaHCO₃) solution, and 2 mL of dansyl chloride solution (15 mg/mL in

acetone).[7]

Vortex the mixture and allow it to react in the dark at room temperature for 20 minutes.[7]

Add 100 µL of 25% (v/v) ammonium hydroxide (NH₄OH) to stop the reaction.[7]

Bring the final volume to 5 mL with acetonitrile.[7]

Final Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection

into the HPLC system.

1.2. Wine Samples

Sample preparation for wine is generally simpler due to its liquid nature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b021549?utm_src=pdf-body
https://www.benchchem.com/product/b021549?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9740775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8508579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8508579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8508579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8508579/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filtration: Filter the wine sample directly through a 0.20 µm membrane filter to remove any

suspended particles.[7][8]

Acidification: To 25 mL of the filtered wine, add 10.3 M perchloric acid (HClO₄) to achieve a

final concentration of 0.2 M.[8]

Derivatization (Pre-column): Follow the same derivatization procedure as described for

cheese samples (Section 1.1).

Final Filtration: Filter the derivatized sample through a 0.22 µm syringe filter prior to HPLC

analysis.

HPLC Analysis
A reversed-phase HPLC method is employed for the separation and quantification of the

derivatized tyramine.

Chromatographic System: A standard HPLC system equipped with a UV detector.

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][9]

Mobile Phase:

Solvent A: Water

Solvent B: Acetonitrile

Gradient Elution:

Start with a 50:50 (v/v) mixture of Solvent A and Solvent B.

Over 20 minutes, linearly increase to 10:90 (v/v) of Solvent A to Solvent B.[8]

Hold for 3 minutes.

Return to the initial conditions over 4 minutes and allow for equilibration.

Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.

Column Temperature: 35°C.[9]

Detection: UV detector set at 254 nm (for dansylated derivatives).[10]

Calibration and Quantification
Standard Solutions: Prepare a series of standard solutions of tyramine in 0.2 M HClO₄ at

concentrations ranging from 0.1 to 100 µg/mL.

Derivatization of Standards: Derivatize the standard solutions using the same procedure as

for the samples.

Calibration Curve: Inject the derivatized standards into the HPLC system and construct a

calibration curve by plotting the peak area against the concentration of tyramine.

Quantification: Determine the concentration of tyramine in the prepared cheese and wine

samples by comparing their peak areas to the calibration curve.

Data Presentation
The tyramine content in various cheese and wine samples can vary significantly depending on

the type, age, and processing conditions. The following tables summarize typical quantitative

data found in the literature.

Table 1: Tyramine Content in Various Cheese Types
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Cheese Type Tyramine Content (mg/kg)

Cheddar (aged) 0 - 1428

Swiss 0 - 1250

Parmesan 1 - 547

Blue Cheese 0 - 448[11]

Gouda 11 - 500

Feta 0 - 250[12]

Camembert 0 - 200

Provolone 0 - 200[12]

Note: Tyramine levels can vary widely within the same cheese type.

Table 2: Tyramine Content in Wine

Wine Type Tyramine Content (mg/L)

Red Wine 0.1 - 37.7[13]

White Wine < 0.1 - 2.1[14]

Chianti Can have substantial quantities[4]

Vermouth Can have substantial quantities[4]

Note: Red wines generally exhibit higher tyramine concentrations than white wines, which is

often attributed to the malolactic fermentation process.[15]

Visualizations
The following diagrams illustrate the experimental workflow and the principle of HPLC

separation.
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Caption: Experimental workflow for tyramine quantification.
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Caption: Principle of HPLC separation of tyramine.

Conclusion
The HPLC method detailed in this application note provides a reliable and accurate means for

the quantification of tyramine in cheese and wine samples. The sample preparation protocols

are optimized for efficient extraction and derivatization, ensuring high recovery and sensitivity.

This method is suitable for routine quality control in the food industry and for research purposes

to study the formation of biogenic amines during food processing and storage. The provided

data and workflows serve as a valuable resource for researchers, scientists, and professionals

in drug development who are concerned with the tyramine content of food products.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b021549?utm_src=pdf-body-img
https://www.benchchem.com/product/b021549?utm_src=pdf-body
https://www.benchchem.com/product/b021549?utm_src=pdf-body
https://www.benchchem.com/product/b021549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b021549#hplc-based-quantification-of-tyramine-in-
cheese-and-wine-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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